N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(2-Fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 4. Key structural attributes include:
- Position 1: A 4-methoxyphenyl group, which may enhance solubility and influence π-π stacking interactions due to the electron-donating methoxy substituent.
- N-Substituent: A (2-fluorophenyl)methyl moiety, introducing steric bulk and fluorophilic characteristics.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-18-10-8-17(9-11-18)28-21(16-6-4-12-24-13-16)20(26-27-28)22(29)25-14-15-5-2-3-7-19(15)23/h2-13H,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYGAJFTVWIHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Oxadiazole Ring: This step involves the formation of the 1,3,4-oxadiazole ring, which can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives.
Attachment of the Piperidine Group: The piperidine moiety can be introduced through nucleophilic substitution reactions involving piperidine and appropriate electrophiles.
Final Coupling and Esterification: The final step involves coupling the indole-oxadiazole intermediate with ethyl 3-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Properties
Triazole derivatives, including the compound , are known for their antibacterial and antifungal properties. Research indicates that compounds with triazole scaffolds exhibit significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, studies have shown that certain triazole derivatives possess minimum inhibitory concentrations (MIC) comparable to or lower than established antibiotics such as ciprofloxacin and vancomycin .
Table 1: Comparison of Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | TBD | MRSA |
| Ciprofloxacin | 2.96 | MRSA |
| Vancomycin | 0.68 | MRSA |
1.2 Anticancer Activity
The triazole ring system has also been implicated in anticancer activity. Compounds containing this scaffold have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of enzymatic pathways and interference with cellular proliferation signals .
Case Study: Anticancer Activity of Triazole Derivatives
A study evaluated a series of triazole derivatives against human cancer cell lines and reported that certain modifications at the phenyl and pyridine positions enhanced cytotoxicity significantly. Such findings suggest that this compound may hold promise as a lead compound for further development in cancer therapeutics .
Material Science Applications
2.1 Supramolecular Chemistry
Triazoles are increasingly being utilized in supramolecular chemistry due to their ability to form stable complexes with metal ions and other substrates. The unique electronic properties imparted by the triazole moiety facilitate interactions that are beneficial for creating functional materials .
Table 2: Applications of Triazoles in Material Science
| Application | Description |
|---|---|
| Coordination Chemistry | Formation of metal-triazole complexes for catalysis |
| Polymer Science | Use as building blocks for advanced polymeric materials |
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Key Observations:
Position 1 Substituents :
- The target’s 4-methoxyphenyl group contrasts with 3o’s 2-fluorophenyl and 3b’s bulky bis-benzyloxy substituent. Methoxy groups are associated with improved solubility and metabolic stability compared to halogens or benzyl ethers .
- In , phenyl at position 1 combined with pyridin-3-yl at position 5 (ethyl ester derivative) showed moderate growth inhibition (GP = 70.94%) in lung cancer cells, suggesting the target’s 4-methoxyphenyl could modulate activity similarly .
Position 5 Substituents :
- Pyridin-3-yl (target) vs. pyridin-4-yl (3b): The nitrogen position in pyridine influences binding to targets like kinases or receptors. Pyridin-3-yl may favor interactions with polar residues in enzymatic pockets .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The target’s 4-methoxyphenyl and pyridin-3-yl groups likely lower LogP compared to 3b’s lipophilic bis-benzyloxy substituent, improving aqueous solubility .
- Metabolic Stability: Fluorine atoms (e.g., in 3o and the target) may reduce cytochrome P450-mediated metabolism, enhancing half-life relative to non-fluorinated analogues .
Biological Activity
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of fluorine and methoxy groups enhances its lipophilicity and potential interaction with biological targets. Its molecular formula is with a molecular weight of approximately 348.36 g/mol.
Triazole derivatives often exhibit their biological activity through interactions with specific enzymes or receptors. For instance, the triazole ring can interact with cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways. The introduction of substituents like fluorine or methoxy groups can modulate these interactions, leading to enhanced potency or selectivity against certain biological targets.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For example:
- Antifungal Activity : The compound has been tested against various fungal strains, showing promising results comparable to established antifungals like fluconazole. The minimum inhibitory concentrations (MICs) against Candida albicans were found to be in the range of 1.6 μg/ml to 25 μg/ml .
- Antibacterial Activity : In vitro tests indicated that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antibacterial potential .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrase-II (CA-II), an enzyme involved in numerous physiological processes. Preliminary studies indicate moderate inhibition with potential applications in treating conditions like glaucoma and obesity .
Study 1: Antifungal Efficacy
A study published in Frontiers in Chemistry evaluated the antifungal efficacy of various triazole derivatives, including this compound. The results showed that this compound exhibited a significant reduction in fungal growth compared to control groups, highlighting its potential as a new antifungal agent .
Study 2: Antibacterial Activity
In another investigation focused on antibacterial properties, the compound was tested against a panel of bacterial strains. Results indicated that it inhibited bacterial growth effectively at low concentrations, supporting its development as a therapeutic agent for bacterial infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the triazole ring and substituents significantly influence biological activity. For instance, the presence of hydrophobic groups appears to enhance antimicrobial efficacy by improving membrane permeability and interaction with target sites .
Q & A
Q. What experimental strategies are recommended for synthesizing N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis of triazole-based carboxamides typically involves multi-step routes, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Reagents : Use of sodium azide, propargyl derivatives, and copper(I) iodide as a catalyst .
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile for optimal reaction efficiency .
- Bases : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate intermediates and drive reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for high-purity yields .
Q. How can the structural integrity of the compound be validated post-synthesis?
Comprehensive characterization requires:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity of the triazole ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination; SHELXL (part of the SHELX suite) is widely used for small-molecule refinement .
Q. What are the primary chemical reactivity profiles of this triazole-carboxamide derivative?
The compound exhibits reactivity at:
- Triazole Ring : Susceptible to electrophilic substitution at the N1 and N2 positions under acidic conditions .
- Pyridinyl Group : Coordination with transition metals (e.g., Pd, Pt) for catalytic or medicinal chemistry applications .
- Fluorophenyl Group : Resistance to nucleophilic substitution due to fluorine’s electron-withdrawing effects, but reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data for fluorinated triazole derivatives?
Discrepancies in activity (e.g., enzyme inhibition vs. cellular toxicity) can be addressed by:
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity trends using descriptors like logP and polar surface area .
- MD Simulations : Assess conformational stability of the compound in lipid bilayers to explain variability in membrane permeability .
Q. What strategies optimize pharmacokinetic properties such as solubility and bioavailability?
- Salt Formation : Co-crystallization with counterions (e.g., HCl, sodium) improves aqueous solubility .
- Prodrug Design : Mask the carboxamide group with ester or glycoside moieties for enhanced absorption .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to bypass metabolic degradation .
Q. How do crystallographic data inform polymorph screening and formulation challenges?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
